2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Description
2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.216. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s structure suggests that it may have significant hydrophobicity, which could influence its bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biological Activity
The compound 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H10F3N4O, with a molecular weight of 300.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀F₃N₄O |
Molecular Weight | 300.23 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
The biological activity of triazole compounds often involves:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s, which are crucial in drug metabolism.
- Antimicrobial Activity : Many triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Properties : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus fumigatus . The presence of the trifluoromethyl group is believed to enhance binding affinity to the target enzymes involved in ergosterol biosynthesis.
Anticancer Activity
Research indicates that triazole compounds can exhibit anticancer effects through various mechanisms. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . The specific compound's structure allows it to interact with multiple cellular targets, potentially leading to enhanced therapeutic efficacy.
Study on Antifungal Activity
In a comparative study evaluating the antifungal activity of several triazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The study concluded that the compound's unique structural features contributed significantly to its bioactivity .
Study on Anticancer Properties
Another research focused on the anticancer properties of triazole derivatives found that this compound showed promising results against breast cancer cell lines. The compound was able to inhibit cell proliferation and induce apoptosis at lower concentrations than many traditional chemotherapeutics .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-2-1-3-10(6-8)17-7-9(4-5-18)15-16-17/h1-3,6-7,18H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOLHGWBZCVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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